molecular formula C9H10N2O2 B067465 Endostatin CAS No. 187888-07-9

Endostatin

Cat. No. B067465
M. Wt: 178.19 g/mol
InChI Key: AAFYOVPTFNNVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endostatin is a naturally occurring, 20-kDa C-terminal fragment derived from type XVIII collagen . It serves as an anti-angiogenic agent, similar to angiostatin and thrombospondin . Endostatin is reported to interfere with the pro-angiogenic action of growth factors such as basic fibroblast growth factor (bFGF/FGF-2) and vascular endothelial growth factor (VEGF) .


Molecular Structure Analysis

Human monomeric endostatin is a globular protein containing two disulfide bonds: Cys162−302 and Cys264−294 . It folds tightly, has a zinc binding domain at the N-terminus of the protein, and has a high affinity for heparin through an 11 arginine basic patch .


Chemical Reactions Analysis

Endostatin has been demonstrated to engage with VEGFR(s) and impede the phosphorylation induced by VEGF, thereby inhibiting the downstream FAK/Ras/Raf/ERK/MAPK signalling cascade in human endothelial cells . Furthermore, endostatin interacts with the fibronectin receptor α5β1, competing with the angiogenic ligand fibronectin .


Physical And Chemical Properties Analysis

Endostatin is a 20-kDa C-terminal fragment derived from type XVIII collagen . It is a globular protein containing two disulfide bonds . It has a high affinity for heparin through an 11 arginine basic patch .

Scientific Research Applications

Research Advances and Antiangiogenic Effects

Endostatin's origin, structure, and action mechanisms have been explored to understand its role as an angiogenesis inhibitor. It contains both angiosuppressive and angiostimulatory domains, suggesting its complex role in inhibiting new blood vessel formation. Short internal fragments of Endostatin may serve as new angiogenesis inhibitors for therapeutic applications, highlighting its potential beyond the full-length protein. This exploration into its structure and activity basis has opened pathways for utilizing Endostatin-derived peptides in disease treatment, particularly in cancer where inhibiting angiogenesis is a strategic approach to therapy (Huangli Xu et al., 2008).

Role in Obesity and Metabolic Disorders

Endostatin has emerged as a significant factor in controlling obesity and its associated complications. By inhibiting adipogenesis and dietary-induced obesity, Endostatin demonstrates a potential remedy in metabolic disorders. Its antiangiogenic properties contribute to the prevention of obesity-related conditions such as insulin resistance, glucose intolerance, and hepatic steatosis. This intricate role highlights the importance of Endostatin in metabolic regulation and the potential therapeutic applications in obesity and related metabolic disorders (Priya Nijhawan et al., 2019).

Enhancing Therapeutic Efficacy in Cancer Treatment

The delivery and efficacy of recombinant human Endostatin (rhEndostatin) in cancer treatment have been optimized through various drug delivery methods. Continuous therapy with Endostatin can maintain tumors in a state of dormancy without inducing drug resistance. Advances in gene therapy and the combination of Endostatin with other treatments such as chemotherapy and radiotherapy have shown synergistic effects, reducing tumor growth with minimal toxicity. This highlights the potential of Endostatin in enhancing the therapeutic efficacy of cancer treatments (Fuguo Xu et al., 2007).

Intrinsic Role in Rheumatoid Arthritis

Endostatin, known for its antiangiogenic and antiproliferative properties, plays a significant role in rheumatoid arthritis. It acts by downregulating factors responsible for angiogenesis, thereby inhibiting the disease's progression. This review underscores the therapeutic potential of Endostatin in rheumatoid arthritis, focusing on its capability to inhibit angiogenesis, which is crucial in controlling the disease (Priya Nijhawan & T. Behl, 2020).

Potential as a Biomarker in Cardiovascular Pathology

Endostatin's association with various cardiovascular diseases has been studied, suggesting its potential as a biomarker for cardiovascular pathology. Elevated levels of circulating Endostatin may indicate vascular and myocardial damage, offering insights into cardiovascular health and disease prognosis. While promising, further research is needed to integrate Endostatin measurements into clinical practice effectively (T. Ruge et al., 2017).

properties

IUPAC Name

N-methyl-N-phenacylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11(10-13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFYOVPTFNNVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)C1=CC=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204557
Record name Ethanone, 2-(methylnitrosoamino)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Endostatin is an endogenous antitumor protein. Endostatin is a 20-kDa C-terminal fragment derived from type XVIII collagen which inhibits cell proliferation and migration, and induces endothelial cell apoptosis and cell cycle arrest. It is proposed that endostatin's effects are due to inhibition of vascular endothelial growth factor (VEGF) tyrosine phosphorylation of KDR/F1k-1 (VEGF receptor 2), the cell surface receptor for VEGF. VEGF is an important mediator of angiogensis. Endostatin additionally blocks activation of extracellular signal related kinases, or ERK, protein 38 mitogen activated protein kinase, or p38 MAPK (signal transduction pathways involving kinases that couple growth factors to cell surface receptors), as well as focal adhesion kinase (p125FAK). Studies are being done to determine if endostatin has possible impact on other pathways, and may also target E-selectin and block activity of metalloproteinases 2, 9 and 13. There is further research into a possible mechanistic link involving endostatin's angiogenic and zinc binding ability.
Record name Endostatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Endostatin

CAS RN

55984-52-6, 187888-07-9
Record name Ethanone, 2-(methylnitrosoamino)-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055984526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endostatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethanone, 2-(methylnitrosoamino)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Endostatin
Reactant of Route 2
Reactant of Route 2
Endostatin
Reactant of Route 3
Endostatin
Reactant of Route 4
Endostatin
Reactant of Route 5
Reactant of Route 5
Endostatin
Reactant of Route 6
Reactant of Route 6
Endostatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.